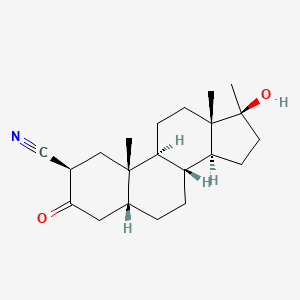
2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one is a synthetic steroidal compound. It belongs to the class of androstane steroids, which are characterized by their specific structural framework. This compound is notable for its unique chemical structure, which includes a cyano group at the 2beta position, a hydroxyl group at the 17beta position, and a methyl group at the 17alpha position. These modifications confer distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with a steroidal precursor such as androstanolone.
Functional Group Introduction: The cyano group is introduced at the 2beta position through a nucleophilic substitution reaction. This can be achieved using reagents like cyanogen bromide (BrCN) under basic conditions.
Hydroxylation: The hydroxyl group at the 17beta position is introduced via selective oxidation reactions. Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Methylation: The methyl group at the 17alpha position is typically introduced through alkylation reactions using methyl iodide (CH3I) in the presence of a strong base like potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 17beta position can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The cyano
Properties
IUPAC Name |
(2R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h13-17,24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOXQSYGOFJUGK-FAIYVORSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@H]4[C@@]3(C[C@@H](C(=O)C4)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)
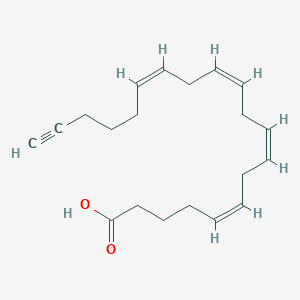


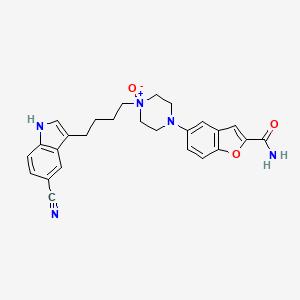

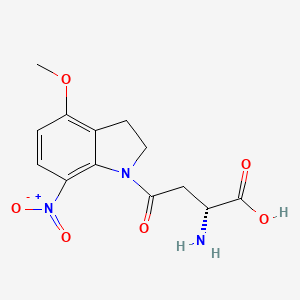

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

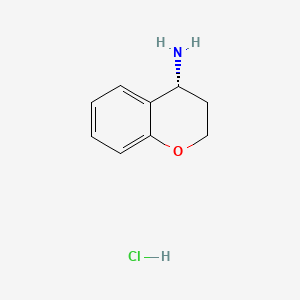

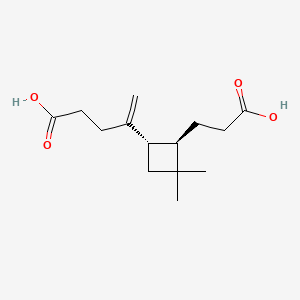
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
